molecular formula C31H41NO4 B15286040 11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid

11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid

Cat. No.: B15286040
M. Wt: 491.7 g/mol
InChI Key: TXGZJQLMVSIZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid is a complex triterpenoid derivative characterized by a polycyclic scaffold with multiple methyl groups, two ketone moieties (at positions 10 and 14), and a cyano (-CN) substituent at position 11. This structural complexity places it within the "lipids and lipid-like molecules" class, specifically as a prenol lipid-derived triterpenoid .

Triterpenoids are known for diverse bioactivities, including anti-inflammatory, anticancer, and enzyme-modulating properties . The presence of the cyano group, a strong electron-withdrawing substituent, may influence electronic distribution, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGZJQLMVSIZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870250
Record name 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as cyclization, oxidation, and nitrile formation .

Industrial Production Methods: Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and its role in various biochemical pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals targeting specific diseases .

Industry: In industrial applications, the compound is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the Nrf2 and NF-κB pathways, which are involved in cellular stress responses and inflammation . By influencing these pathways, the compound can exert antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs.

Solubility : The acetoxy derivative () has higher lipophilicity (LogP ~6.5 estimated), whereas the target compound’s -CN group reduces LogP (~5.2), favoring better aqueous solubility.

Bioactivity Clustering: Compounds with hydroxyl or ketone groups (e.g., ) cluster in anti-inflammatory pathways, while cyano or acyloxy derivatives may target oxidative stress or epigenetic enzymes .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Absorption : The target compound’s moderate LogP (estimated) suggests better intestinal absorption than highly lipophilic analogues (e.g., ) but lower than polar hydroxylated variants () .
  • This contrasts with acetylated compounds (), which undergo hydrolysis to free alcohols .

Computational and Experimental Validation

  • Similarity Indexing : Using Tanimoto coefficients (), the target compound likely shares >60% structural similarity with 11-deoxoglycyrrhetic acid (), suggesting overlapping targets like 11β-hydroxysteroid dehydrogenase .
  • QSAR Models: The compound falls within the applicability domain (AD) of triterpenoid QSAR models predicting anti-proliferative activity, aligning with NCI-60 screening data for related structures .
  • Molecular Networking: LC-MS/MS-based clustering () would group the compound with other polycyclic triterpenoids, though its unique -CN substituent may place it in a distinct subcluster.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer : Utilize a combination of 2D NMR (e.g., COSY, NOESY) to resolve stereochemical ambiguities, particularly for the decahydropicene core. Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight and assess purity. For crystalline derivatives, single-crystal X-ray diffraction is critical for absolute configuration determination. Polarimetry can supplement these methods for chiral centers .
  • Data Considerations : Cross-reference NMR chemical shifts with analogous triterpenoid derivatives (e.g., : C30H48O3, δ 1.2–2.5 ppm for methyl groups) .

Q. How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?

  • Methodological Answer : Prioritize regioselective functionalization by employing protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) during intermediate steps. Use computational tools like DFT to predict reactivity at specific carbons (e.g., C-4a vs. C-10). Catalytic methods, such as palladium-mediated cyanation, may enhance efficiency in introducing the cyano group .
  • Experimental Design : Monitor reaction progress via TLC and LC-MS, adjusting solvent systems (e.g., DCM/MeOH gradients) to minimize byproducts .

Advanced Research Questions

Q. How can contradictions in solubility data across studies be resolved, and what solvent systems are optimal for in vitro assays?

  • Methodological Answer : Conduct systematic solubility studies using Hansen solubility parameters (HSPs) to identify solvents with compatible polarity (δD, δP, δH). For biological assays, employ co-solvents like DMSO-water mixtures (≤5% DMSO) to maintain colloidal stability. Validate via dynamic light scattering (DLS) to detect aggregation .
  • Case Study : highlights structural analogs requiring methoxy groups for aqueous solubility; consider analogous modifications (e.g., sulfonation) while retaining bioactivity .

Q. What experimental strategies can address discrepancies in reported biological activity (e.g., enzyme inhibition vs. no observable effect)?

  • Methodological Answer : Implement orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Control for stereochemical impurities by comparing enantiomerically pure batches synthesized via asymmetric catalysis .
  • Theoretical Framework : Link results to triterpenoid structure-activity relationships (SAR), focusing on the cyano group’s electrophilic potential and its role in covalent inhibition .

Q. How does the compound’s stereochemistry influence its metabolic stability in hepatic microsomal assays?

  • Methodological Answer : Perform comparative studies using epimeric forms (e.g., 4aR vs. 4aS configurations) to isolate stereochemical effects. Use LC-QTOF-MS to identify phase I/II metabolites. Incorporate molecular docking to predict CYP450 binding modes and identify vulnerable oxidation sites .
  • Data Integration : Cross-reference with ’s stability data for hydroxylated analogs (e.g., half-life <30 min in rat microsomes) to prioritize stabilizing modifications .

Methodological and Theoretical Frameworks

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance process optimization for large-scale synthesis?

  • Methodological Answer : Train machine learning models on reaction parameters (e.g., temperature, catalyst loading) from small-scale experiments to predict optimal conditions for scale-up. Use finite element analysis (FEA) in COMSOL to model heat/mass transfer in flow reactors, reducing exothermic risks during cyanation steps .
  • Case Application : ’s “smart laboratories” framework can automate parameter adjustments in real time .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s bioactivity?

  • Methodological Answer : Apply Hill slope models to sigmoidal curves, using tools like GraphPad Prism. For non-monotonic responses, employ Bayesian hierarchical models to account for batch variability. Validate via bootstrapping to estimate confidence intervals .
  • Theoretical Link : Align with ’s emphasis on integrating observational data with mechanistic hypotheses (e.g., allosteric modulation vs. competitive inhibition) .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound given its structural complexity and potential reactivity?

  • Methodological Answer : Follow OSHA guidelines for nitriles (e.g., cyanide release risk under acidic conditions). Use gloveboxes with inert atmospheres for air-sensitive steps (e.g., methylations). Toxicity screening should include Ames tests for mutagenicity, referencing ’s safety data for structurally related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.